(5Z)-3-methyl-5-(4-methyl-3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione
Overview
Description
(5Z)-3-methyl-5-(4-methyl-3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidine family. Thiazolidines are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a nitrobenzylidene group, which can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-methyl-5-(4-methyl-3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione typically involves the condensation of 3-methyl-1,3-thiazolidine-2,4-dione with 4-methyl-3-nitrobenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-methyl-5-(4-methyl-3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products Formed
Reduction: Amino derivatives.
Oxidation: Sulfoxides or sulfones.
Substitution: Substituted benzylidene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-3-methyl-5-(4-methyl-3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities. Thiazolidine derivatives are known to exhibit antimicrobial, antifungal, and anticancer properties. Therefore, this compound could be investigated for similar activities.
Medicine
In medicine, thiazolidine derivatives have been explored for their therapeutic potential. This compound could be evaluated for its efficacy in treating various diseases, including infections and cancer.
Industry
In the industrial sector, this compound could be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (5Z)-3-methyl-5-(4-methyl-3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione would depend on its specific biological activity. For example, if it exhibits antimicrobial properties, it may inhibit the growth of microorganisms by interfering with their cell wall synthesis or protein function. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(5Z)-3-methyl-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione: Lacks the nitro group, which may affect its chemical and biological properties.
(5Z)-3-methyl-5-(4-nitrobenzylidene)-1,3-thiazolidine-2,4-dione: Lacks the methyl group on the benzene ring, which may influence its reactivity and activity.
Uniqueness
The presence of both the nitro and methyl groups in (5Z)-3-methyl-5-(4-methyl-3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione makes it unique compared to other similar compounds. These functional groups can significantly impact its chemical reactivity and biological activity, making it a compound of interest for further research and development.
Properties
IUPAC Name |
(5Z)-3-methyl-5-[(4-methyl-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c1-7-3-4-8(5-9(7)14(17)18)6-10-11(15)13(2)12(16)19-10/h3-6H,1-2H3/b10-6- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIOOOGKHDLYBX-POHAHGRESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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